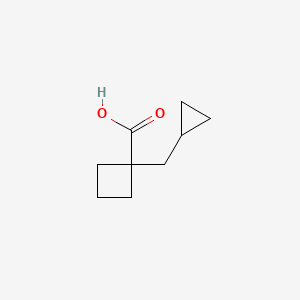

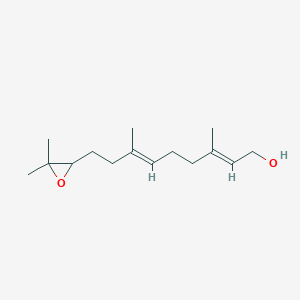

![molecular formula C8H12OS2 B3065624 1,4-Dithiaspiro[4.5]decan-8-one CAS No. 54531-74-7](/img/structure/B3065624.png)

1,4-Dithiaspiro[4.5]decan-8-one

Descripción general

Descripción

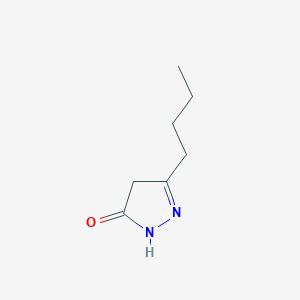

“1,4-Dithiaspiro[4.5]decan-8-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of a series of potent analgesic compounds . It is also used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .

Synthesis Analysis

The synthesis of “this compound” involves a series of steps. The process starts with 0.4mol Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, 0.44mol of ethylene glycol, 0.8mol of water, 0.8mol of 1-butyl-3-methylimidazolium hydrogensulfate and 0.2mol of 1-ethylimidazole tetrafluoroborate . The reaction is heated and stirred, producing low boiling substances that are steamed out. After heating to 110°C, the reaction is incubated for 1.5h . The system is then heated again, and after the temperature rises to 132°C, the reaction is incubated for 4h . The resulting product is a light yellow 1,4-Cyclohexanedione monoethylene glycol ketal crude product .Molecular Structure Analysis

The molecular formula of “this compound” is C8H12O3 . Its average mass is 156.179 Da and its monoisotopic mass is 156.078644 Da .Chemical Reactions Analysis

“this compound” can be used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin and bufotenin .Physical and Chemical Properties Analysis

“this compound” has a melting point of 70-73 °C (lit.) . It is soluble in chloroform & methanol . It appears as a white to beige crystalline powder or crystals . It is sensitive to moisture .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

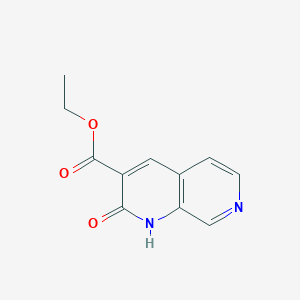

Synthesis Utilization : 1,4-Dioxaspiro[4.5]decan-8-one, a similar compound to 1,4-Dithiaspiro[4.5]decan-8-one, has been synthesized using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane as raw material in acidic solutions, yielding significant improvements in chromatographic yield and reaction time efficiency (Zhang Feng-bao, 2006).

Enhanced Reactivity in Chemical Reactions : 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, a related compound, shows enhanced reactivity and a broad substrate scope in the Castagnoli-Cushman reaction with imines, indicating its potential for diverse chemical applications (Rashevskii et al., 2020).

Biological and Pharmaceutical Research

Microbial Reduction Studies : 1,4-Dithiaspiro[4.5]decanones have been subject to microbial reductions revealing high enantiofacial selectivity. This demonstrates the compound's potential in biological systems, particularly in enzymatic reactions (Takemura et al., 1990).

Antiviral Applications : A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, structurally related to this compound, were synthesized and evaluated for antiviral activity against human coronaviruses and influenza virus. This highlights the potential of such compounds in antiviral drug development (Apaydın et al., 2019).

Potential in Anticancer and Antidiabetic Drug Development : Spirothiazolidines analogs, similar in structure to this compound, have shown significant anticancer and antidiabetic activities, suggesting their applicability in these fields (Flefel et al., 2019).

Safety and Hazards

“1,4-Dithiaspiro[4.5]decan-8-one” may be harmful if absorbed through the skin, if swallowed, or if inhaled . It may cause skin and respiratory tract irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The future directions of “1,4-Dithiaspiro[4.5]decan-8-one” could involve further exploration of its potential uses in life science research and the development of potent analgesic compounds . More research is needed to fully understand its mechanism of action and potential applications in various fields.

Propiedades

IUPAC Name |

1,4-dithiaspiro[4.5]decan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSQPJVENZHPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)SCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475202 | |

| Record name | 1,4-dithiaspiro[4.5]decan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54531-74-7 | |

| Record name | 1,4-dithiaspiro[4.5]decan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.